molecular formula C10H17N3O B13303627 N-methyl-N-[(5-methyl-1,3-oxazol-4-yl)methyl]pyrrolidin-3-amine

N-methyl-N-[(5-methyl-1,3-oxazol-4-yl)methyl]pyrrolidin-3-amine

Cat. No.: B13303627
M. Wt: 195.26 g/mol
InChI Key: PCPCCARECSKSKY-UHFFFAOYSA-N
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Description

N-methyl-N-[(5-methyl-1,3-oxazol-4-yl)methyl]pyrrolidin-3-amine is a compound that belongs to the class of heterocyclic amines It features a pyrrolidine ring substituted with a methyl group and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[(5-methyl-1,3-oxazol-4-yl)methyl]pyrrolidin-3-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[(5-methyl-1,3-oxazol-4-yl)methyl]pyrrolidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the oxazole and pyrrolidine rings.

    Reduction: Reduced forms of the oxazole ring.

    Substitution: Substituted oxazole derivatives.

Scientific Research Applications

N-methyl-N-[(5-methyl-1,3-oxazol-4-yl)methyl]pyrrolidin-3-amine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders.

    Material Science: It can be used in the synthesis of novel polymers with unique properties.

    Biological Studies: The compound can serve as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.

Mechanism of Action

The mechanism of action of N-methyl-N-[(5-methyl-1,3-oxazol-4-yl)methyl]pyrrolidin-3-amine involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The pyrrolidine ring can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-N-[(5-methyl-1,3-oxazol-4-yl)methyl]pyrrolidin-3-amine is unique due to its specific combination of the oxazole and pyrrolidine rings, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H17N3O

Molecular Weight

195.26 g/mol

IUPAC Name

N-methyl-N-[(5-methyl-1,3-oxazol-4-yl)methyl]pyrrolidin-3-amine

InChI

InChI=1S/C10H17N3O/c1-8-10(12-7-14-8)6-13(2)9-3-4-11-5-9/h7,9,11H,3-6H2,1-2H3

InChI Key

PCPCCARECSKSKY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CO1)CN(C)C2CCNC2

Origin of Product

United States

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